CDK1/2 Kinase Inhibition: Potency from a Wee1 Inhibitor Program
A derivative synthesized from (2-Methylisoindolin-5-yl)boronic acid demonstrates potent and specific inhibition of key cyclin-dependent kinases. This level of activity is a direct consequence of the 2-methylisoindoline motif, providing a clear point of differentiation from candidates derived from other boronic acid building blocks. The compound 8-(1,1-difluoro-5-azaspiro[2.4]heptan-5-yl)-N-(2-methylisoindolin-5-yl)pyrido[3,4-d]pyrimidin-2-amine was evaluated against CDK1/Cyclin B1 and CDK2/Cyclin E1 [1].
| Evidence Dimension | In vitro kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | CDK1/Cyclin B1 and CDK2/Cyclin E1 enzyme assays |
| Quantified Difference | Consistent 200 nM IC50 for both CDK1/Cyclin B1 and CDK2/Cyclin E1 |
| Conditions | Luminescent biochemical assay (Kinase-Glo) for CDK1/Cyclin B1 and CDK2/Cyclin E1 |
Why This Matters
This demonstrates that the building block yields a final compound with nanomolar, dual-target inhibition of key cell cycle regulators, a highly desirable profile in oncology drug discovery.
- [1] BindingDB. (n.d.). BDBM648823: 8-(1,1-difluoro-5-azaspiro[2.4]heptan-5-yl)-N-(2-methylisoindolin-5-yl)pyrido[3,4-d]pyrimidin-2-amine. View Source
